molecular formula C15H18N2O3 B14565564 5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 61346-87-0

5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14565564
CAS No.: 61346-87-0
M. Wt: 274.31 g/mol
InChI Key: QTRHXEBKYUQIEW-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the pyrimidine ring. Subsequent alkylation and phenylethylation steps introduce the ethyl, methyl, and phenylethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, including as potential drug candidates for various diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-Ethyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-Methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the specific combination of ethyl, methyl, and phenylethyl groups attached to the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61346-87-0

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

5-ethyl-1-methyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H18N2O3/c1-4-15(10(2)11-8-6-5-7-9-11)12(18)16-14(20)17(3)13(15)19/h5-10H,4H2,1-3H3,(H,16,18,20)

InChI Key

QTRHXEBKYUQIEW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)C(C)C2=CC=CC=C2

Origin of Product

United States

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